3-Fluorophenylacetic acid
CAS No.: 331-25-9
Cat. No.: VC21313233
Molecular Formula: C8H7FO2
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331-25-9 |
---|---|
Molecular Formula | C8H7FO2 |
Molecular Weight | 154.14 g/mol |
IUPAC Name | 2-(3-fluorophenyl)acetic acid |
Standard InChI | InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) |
Standard InChI Key | YEAUYVGUXSZCFI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CC(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)F)CC(=O)O |
Melting Point | 43.0 °C |
Introduction
Identifier Type | Value |
---|---|
CAS Number | 331-25-9 |
Molecular Formula | C8H7FO2 |
Molecular Weight | 154.14 g/mol |
IUPAC Name | 2-(3-fluorophenyl)acetic acid |
InChI | InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChIKey | YEAUYVGUXSZCFI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CC(=O)O |
The chemical structure features a carboxylic acid group (-COOH) attached to a methylene bridge (-CH2-), which connects to a benzene ring with a fluorine substituent at the meta position. This arrangement confers unique chemical reactivity and physical properties to the molecule.
Physical Properties
3-Fluorophenylacetic acid possesses distinctive physical properties that influence its handling, storage, and applications across various fields. These properties are summarized in the following table:
Property | Value |
---|---|
Physical State | White to almost white crystalline solid or powder |
Melting Point | 42-44°C |
Boiling Point | 151°C |
Density | 1.1850 (estimated) |
Flash Point | >230°F |
LogP | 1.7 |
pKa | 4.10±0.10 (Predicted) |
Solubility | Slightly soluble in chloroform and methanol; Insoluble in water |
The compound's limited water solubility but good solubility in organic solvents makes it suitable for various organic syntheses and pharmaceutical applications. Its moderate melting point facilitates handling during industrial processes, while its relatively high flash point contributes to safer handling at standard laboratory conditions .
Synthesis and Production Methods
The synthesis of 3-Fluorophenylacetic acid typically involves strategic fluorination of phenylacetic acid derivatives. Though specific industrial production methods are proprietary, several general synthetic routes have been established in the literature.
Common Synthetic Routes
One common approach involves the reaction of 3-fluorobenzyl chloride with sodium cyanide to form 3-fluorophenylacetonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield 3-Fluorophenylacetic acid. This multi-step process typically requires controlled reaction conditions to ensure high yield and purity .
Industrial production often incorporates advanced fluorination techniques and specialized catalysts to enhance efficiency and product quality. The industrial synthesis may include halogen exchange reactions and catalytic hydrogenation steps under carefully controlled conditions to optimize yield while minimizing the formation of unwanted byproducts .
Manufacturing Considerations
The production of 3-Fluorophenylacetic acid faces several challenges, including the complex nature of the synthesis process, which requires specialized equipment and expertise. Additionally, fluctuations in raw material prices can impact production costs, while stringent regulatory requirements necessitate rigorous quality control measures to ensure product purity and consistency .
As market demand grows, manufacturers are increasingly investing in process optimization and innovative production techniques to improve efficiency and sustainability. These advancements are particularly important as the pharmaceutical industry continues to require higher purity grades for application in drug synthesis .
Applications
3-Fluorophenylacetic acid has gained prominence across multiple fields, with particularly significant applications in pharmaceutical development, chemical synthesis, and analytical chemistry.
Pharmaceutical Applications
The compound serves as a key intermediate in the pharmaceutical industry, particularly in the synthesis of drugs targeting cardiovascular and neurological disorders. Its unique structure makes it valuable for introducing fluorine-containing moieties into pharmaceutical compounds, which can enhance bioavailability, metabolic stability, and binding affinity to biological targets .
High purity grades (98% and 99%) are especially important in pharmaceutical applications, where impurities could compromise the safety and efficacy of final drug products. This requirement drives the demand for advanced purification techniques and stringent quality control measures in production facilities .
Chemical Synthesis Applications
3-Fluorophenylacetic acid functions as a versatile building block for synthesizing pentaamine and bis-heterocyclic libraries. Its reactivity profile allows it to participate in various organic transformations, including:
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Esterification reactions to form corresponding esters
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Amidation reactions to create amide derivatives
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Reduction to produce fluorinated alcohols
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Coupling reactions to generate more complex molecular structures
These capabilities make it an important starting material for creating diverse chemical libraries for drug discovery and materials science applications .
Analytical Applications
The compound and its isomers (2-Fluorophenylacetic acid and 4-Fluorophenylacetic acid) are often used in analytical chemistry. They can be analyzed using High Performance Liquid Chromatography (HPLC) methods, particularly with mixed-mode columns such as Primesep SB reverse-phase columns. Using specific mobile phases consisting of acetonitrile and water with either formic acid or acetic acid buffer, these isomers can be effectively separated and detected by UV absorption at 264 nm .
The HPLC methods employed for 3-Fluorophenylacetic acid analysis are compatible with mass spectrometry, enhancing their utility in pharmaceutical quality control and research applications. The following table summarizes two common HPLC methods for analyzing this compound:
Parameter | Method 1 | Method 2 |
---|---|---|
Column | Primesep SB, 4.6×250 mm, 5 μm, 100A | Primesep SB, 4.6×250 mm, 5 μm, 100A |
Mobile Phase | MeCN/H2O – 40/60% | MeCN/H2O – 60/40% |
Buffer | Formic Acid – 0.2% | Acetic Acid – 2.0% |
Flow Rate | 1.0 ml/min | 1.0 ml/min |
Detection | UV 264 nm | UV 264 nm |
These analytical methods are crucial for ensuring the purity and identity of 3-Fluorophenylacetic acid in both research and industrial settings .
Market Analysis and Future Trends
Current Market Overview
The global 3-Fluorophenylacetic acid market is experiencing robust growth, driven primarily by increasing demand in the pharmaceutical and organic synthesis sectors. While exact market figures are proprietary, industry analyses indicate substantial expansion from 2023 through the projected period ending in 2033 .
The market is characterized by key players including Zhejiang Xieshi New Materials and Zhejiang Yongtai Technology, who leverage their expertise and production capabilities to meet growing demand. Geographic distribution shows significant market presence in the Asia-Pacific region, particularly China and India, reflecting the concentration of pharmaceutical manufacturing in these areas. North America and Europe also maintain substantial market shares, driven by pharmaceutical research and development activities and demand for high-quality intermediates .
Growth Drivers and Constraints
Several factors contribute to the expanding market for 3-Fluorophenylacetic acid:
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Increasing application in pharmaceutical development, particularly for cardiovascular and neurological drugs
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Growing adoption in organic synthesis across diverse industrial sectors
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Rising demand for high-purity grades (98% and 99%) in pharmaceutical manufacturing
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Technological advancements in synthesis methods improving production efficiency
Market constraints include:
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Challenges related to the complex synthesis process, requiring specialized equipment and expertise
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Fluctuations in raw material prices affecting production costs
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Stringent regulatory requirements for pharmaceutical-grade materials
Future Outlook
The forecast period (2025-2033) suggests continued market expansion, albeit potentially at a moderating compound annual growth rate (CAGR) as the market matures. Future growth will depend on factors such as new drug approvals utilizing 3-Fluorophenylacetic acid as an intermediate, technological advancements in synthesis methods, and expansion of pharmaceutical manufacturing in emerging economies .
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